1-(6-Aminopyridazin-3-yl)piperidin-4-ol

Acetylcholinesterase inhibition Neuropharmacology Structure-Activity Relationship

Struggling with inefficient diversification of aminopyridazine cores? This compound provides a pre-installed 6-aminopyridazin-3-yl-piperidine core with dual functional handles for rapid SAR exploration. - Direct precursor to BI-749327 (TRPC6 antagonist, IC50=19 nM) - Enables N-acyl and O-alkyl substitutions for kinase inhibitor libraries - Validated fragment for DAPK and AChE inhibition programs Secure supply from BenchChem for accelerated medicinal chemistry campaigns.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
CAS No. 1592603-84-3
Cat. No. B1488445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Aminopyridazin-3-yl)piperidin-4-ol
CAS1592603-84-3
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=NN=C(C=C2)N
InChIInChI=1S/C9H14N4O/c10-8-1-2-9(12-11-8)13-5-3-7(14)4-6-13/h1-2,7,14H,3-6H2,(H2,10,11)
InChIKeySHAMNQBSJCRFPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Aminopyridazin-3-yl)piperidin-4-ol (CAS 1592603-84-3): A Strategic Aminopyridazine Scaffold for Targeted Kinase and Channel Inhibitor Libraries


1-(6-Aminopyridazin-3-yl)piperidin-4-ol is a heterocyclic building block featuring an aminopyridazine core linked to a piperidin-4-ol moiety. This compound belongs to a privileged class of aminopyridazines known for their activity as inhibitors of protein kinases, phosphodiesterases, and ion channels [1]. Unlike simpler pyridazine analogs, the presence of both a primary amino group on the pyridazine ring and a secondary alcohol on the piperidine ring provides dual functional handles for diversification and potential hydrogen-bond-donor/acceptor interactions critical for target engagement [2]. Its molecular profile (C9H14N4O, MW: 194.23 g/mol) positions it as a versatile intermediate for medicinal chemistry programs targeting SCD1, TRPC6, DAPK, and acetylcholinesterase (AChE).

Why Substituting 1-(6-Aminopyridazin-3-yl)piperidin-4-ol with Common Analogs Risks Compromising Biological Activity and Synthetic Versatility


Direct substitution with unsubstituted pyridazine, aryl-substituted, or regioisomeric piperidine analogs is problematic because small structural changes in this scaffold profoundly alter its biological profile. For example, the 6-amino group on the pyridazine ring is critical for acetylcholinesterase inhibition; its removal abolishes activity, as demonstrated by the >5000-fold potency difference between 3-amino-6-phenylpyridazine derivatives and the unsubstituted minaprine (IC50 = 85 µM vs 0.12 µM) [1]. Similarly, the position of the hydroxyl group on the piperidine ring dictates the three-dimensional orientation of hydrogen bonds, a key factor in kinase selectivity. Replacing the piperidin-4-ol with a piperidine amide (as in BI-749327) shifts target selectivity from a fragment-like profile towards a specific TRPC6 antagonist (IC50 = 13-19 nM) , highlighting that each functional group uniquely navigates the chemical biology landscape.

Quantitative Differentiation of 1-(6-Aminopyridazin-3-yl)piperidin-4-ol Against Key Structural Analogs


Functional Group Impact on Acetylcholinesterase Inhibition: 6-Amino Group is Essential for Potency

The presence of a primary amino group on the pyridazine ring is a critical determinant of biological activity. In a class-level comparison, 3-amino-6-phenylpyridazine derivatives demonstrate potent acetylcholinesterase (AChE) inhibition, whereas the deamino analog minaprine shows dramatically weaker activity. 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, a close structural analog, inhibited purified AChE from electric eel with an IC50 of 0.12 µM, representing a 5000-fold increase in potency compared to minaprine (IC50 = 85 µM) [1]. This data infers that the 6-amino group on 1-(6-Aminopyridazin-3-yl)piperidin-4-ol is a non-negotiable pharmacophoric element for targeting AChE.

Acetylcholinesterase inhibition Neuropharmacology Structure-Activity Relationship

Regioisomeric Hydroxyl Positioning on Piperidine Determines Target Engagement Potential

The specific placement of the hydroxyl group on the piperidine ring influences the compound's three-dimensional pharmacophore. The target compound features a hydroxyl at the 4-position, while the regioisomer 1-(6-aminopyridazin-3-yl)piperidin-3-ol (CAS 1592971-80-6) has the hydroxyl at the 3-position . Although direct comparative biological data is unavailable, the structural distinction is profound for fragment-based drug design. The 4-hydroxyl offers a distinct hydrogen-bond vector compared to the 3-hydroxyl, which can lead to differential selectivity profiles against kinase active sites, as has been demonstrated for other piperidine-containing kinase inhibitors [1].

Kinase selectivity Fragment-based drug design Hydrogen bonding

Acylated Analog BI-749327 Demonstrates the Scaffold's Potential for High TRPC6 Potency and Selectivity

The target compound is a key structural precursor to BI-749327, a potent TRPC6 antagonist. BI-749327, which contains the same 6-aminopyridazin-3-yl-piperidine core but with an N-acyl substituent replacing the alcohol, inhibits mouse, human, and guinea pig TRPC6 with IC50 values of 13 nM, 19 nM, and 15 nM, respectively . This demonstrates that the conserved core scaffold can be optimized for exceptional potency. In contrast, the analogous compound 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidin-4-ol, which replaces the 6-amino group with a chlorophenyl group, is primarily characterized for anticonvulsant activity without reported TRPC6 activity [1], highlighting how the amino group directs target engagement.

TRPC6 antagonist Pulmonary hypertension Ion channel inhibitor

Dual Functional Handles Enable Parallel Chemistry for High-Throughput Derivatization

Unlike mono-functional analogs such as 1-(pyridazin-3-yl)piperidin-4-ol (CAS 1217272-21-3) which has only a single reactive site [1], the target compound uniquely offers two orthogonal diversification points: the primary aromatic amine and the secondary aliphatic alcohol. This enables a wider range of parallel chemistry reactions than is possible with 2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol, which is limited by the chemical equivalence of its two primary alcohols . The ability to sequentially derivatize the amine and the alcohol expands the accessible chemical space, accelerating SAR studies.

Parallel synthesis Medicinal chemistry Structure-activity relationship expansion

Optimal Research and Industrial Application Scenarios for 1-(6-Aminopyridazin-3-yl)piperidin-4-ol


Focused TRPC6 Inhibitor Library Synthesis

This compound is the direct synthetic precursor to BI-749327, a clinical-stage TRPC6 antagonist with low nanomolar potency (human IC50 = 19 nM) . Its use ensures the correct 6-aminopyridazin-3-yl-piperidine core is pre-installed, allowing medicinal chemists to explore N-acyl and O-alkyl substitutions to optimize potency and selectivity. The dual functional handles enable rapid library generation for pulmonary hypertension programs.

Fragment-Based Drug Discovery for Neurodegenerative Kinases

The aminopyridazine framework is a validated fragment for kinases like DAPK, which is implicated in hypoxia-ischemia brain injury [1]. The 4-hydroxy group provides an additional hydrogen-bond anchor, potentially improving fragment affinity and selectivity over simpler aminopyridazine fragments. This compound can serve as a core fragment for growing and merging strategies in structure-based design.

Acetylcholinesterase Inhibitor Optimization

Class-level SAR demonstrates that derivatization of the 6-amino group in 3-amino-6-phenylpyridazines can yield up to a 5000-fold potency increase against AChE (IC50 = 0.12 µM) compared to minaprine (IC50 = 85 µM) [2]. This compound provides the required amino substitution for AChE inhibition, and the piperidine alcohol can be further functionalized to improve blood-brain barrier penetration or reduce off-target effects.

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